molecular formula C20H29N3O3 B5213529 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol

4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol

Cat. No. B5213529
M. Wt: 359.5 g/mol
InChI Key: NBBNVPBSDZBGFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol, also known as JNJ-31020028, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of pyrazinone derivatives and has been shown to have a wide range of biological activities.

Scientific Research Applications

4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol has been extensively studied for its potential therapeutic applications. It has been shown to have activity against a wide range of diseases, including cancer, inflammation, and neurological disorders. In cancer, 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In inflammation, 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol has been shown to reduce the production of inflammatory cytokines and chemokines. In neurological disorders, 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol has been shown to have neuroprotective effects and to improve cognitive function.

Mechanism of Action

The mechanism of action of 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol is not fully understood. However, it has been shown to inhibit the activity of the enzyme protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 activity by 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol leads to the activation of the tumor suppressor protein p53 and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and reduce the production of inflammatory cytokines and chemokines. In addition, 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol has been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. In addition, 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. One of the limitations of 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are many potential future directions for the study of 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol. One area of interest is the development of 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol-based therapeutics for the treatment of cancer, inflammation, and neurological disorders. Another area of interest is the elucidation of the exact mechanism of action of 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol, which could lead to the development of more potent and selective inhibitors of CK2. Additionally, further studies are needed to investigate the potential side effects of 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol and its safety profile in humans.
Conclusion:
In conclusion, 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol is a novel compound with promising therapeutic applications. Its broad range of biological activities, good pharmacokinetic properties, and potential for the development of novel therapeutics make it an exciting area of research. Further studies are needed to fully elucidate the mechanism of action of 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol and to investigate its safety profile in humans.

Synthesis Methods

The synthesis of 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol involves the condensation of 4-nitrophenol with 1-cyclohexylhexahydropyrrolo[1,2-a]pyrazine-2-carbaldehyde in the presence of a base. The resulting product is then reduced to obtain the final compound. The synthesis method has been optimized to obtain high yields and purity of the compound.

properties

IUPAC Name

4-[(1-cyclohexyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-2-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c24-19-9-8-15(13-18(19)23(25)26)14-22-12-11-21-10-4-7-17(21)20(22)16-5-2-1-3-6-16/h8-9,13,16-17,20,24H,1-7,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBNVPBSDZBGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2C3CCCN3CCN2CC4=CC(=C(C=C4)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-cyclohexyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-2-nitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.